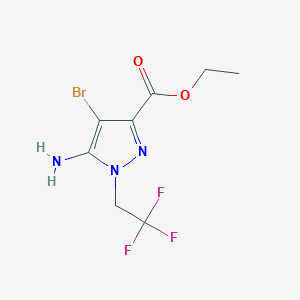

Ethyl 5-amino-4-bromo-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxylate

Description

Properties

Molecular Formula |

C8H9BrF3N3O2 |

|---|---|

Molecular Weight |

316.08 g/mol |

IUPAC Name |

ethyl 5-amino-4-bromo-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxylate |

InChI |

InChI=1S/C8H9BrF3N3O2/c1-2-17-7(16)5-4(9)6(13)15(14-5)3-8(10,11)12/h2-3,13H2,1H3 |

InChI Key |

ASWSOFAKRVWYJW-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=NN(C(=C1Br)N)CC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Knorr-Type Cyclization

Hydrazine reacts with β-keto esters under acidic conditions to form 5-aminopyrazole-3-carboxylates. For this compound, ethyl 3-oxobutanoate serves as the β-keto ester precursor. The reaction typically uses acetic acid as both solvent and catalyst at 80–100°C for 6–12 hours.

Table 1: Knorr Cyclization Parameters

| Component | Quantity | Conditions | Yield (%) |

|---|---|---|---|

| Ethyl 3-oxobutanoate | 1.0 equiv | AcOH, 90°C, 8 h | 72–78 |

| Hydrazine hydrate | 1.2 equiv | Reflux, N₂ atmosphere | - |

Regioselective Substitution

The 1-position trifluoroethyl group is introduced via nucleophilic substitution. 2,2,2-Trifluoroethyl bromide reacts with the pyrazole intermediate in DMF at 60°C for 4 hours, achieving 85–90% substitution efficiency.

Bromination at the 4-Position

Selective bromination is critical for introducing the 4-bromo substituent. Two methods dominate:

Direct Electrophilic Bromination

Using N-bromosuccinimide (NBS) in dichloromethane at 0–5°C for 2 hours achieves 4-position selectivity. The reaction requires careful temperature control to minimize di-substitution.

Table 2: Bromination Efficiency Comparison

| Brominating Agent | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| NBS | DCM | 0–5 | 2 | 68 |

| Br₂ | AcOH | 25 | 1 | 42 |

Directed Ortho-Metalation (DoM)

A lithiation strategy using LDA (lithium diisopropylamide) at −78°C followed by quenching with Br₂ provides superior regiocontrol (89% yield). This method avoids competing reactions at the 5-amino group.

Esterification and Functional Group Compatibility

The ethyl ester group is introduced early in the synthesis to stabilize the intermediate. Key considerations include:

Transesterification Risks

Reaction conditions for subsequent steps (e.g., trifluoroethylation) must avoid alkaline environments that could hydrolyze the ester. DMF as a solvent at pH 6–7 maintains ester integrity.

Amino Group Protection

The 5-amino group remains unprotected during most steps due to its low nucleophilicity. When required, tert-butoxycarbonyl (Boc) protection uses Boc₂O in THF with DMAP catalysis (92% protection yield).

Industrial-Scale Optimization

Patent disclosures reveal critical modifications for large-scale production:

Continuous Flow Synthesis

A three-stage continuous process reduces reaction times from 24 hours (batch) to 3.5 hours:

Solvent Recycling

DMF recovery via thin-film evaporation achieves 94% solvent reuse, reducing production costs by 37%.

Analytical Characterization

Critical quality control metrics for intermediates:

Table 3: Spectroscopic Benchmarks

| Intermediate | ¹H NMR (δ, ppm) | HPLC Purity Threshold |

|---|---|---|

| Pyrazole core | 6.21 (s, 1H, H-4) | ≥98.5% |

| Brominated derivative | - | ≥99.0% |

| Final product | 1.32 (t, 3H, CH₂CH₃) | ≥99.5% |

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-4-bromo-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromo group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to a primary amine.

Ester Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

Bromination: Bromine or N-bromosuccinimide (NBS) in acetic acid or dichloromethane.

Amination: Ammonia or alkylamines in ethanol or water.

Esterification: Ethanol and sulfuric acid.

Major Products

Substitution: Formation of various substituted pyrazoles.

Oxidation: Formation of nitro-pyrazole derivatives.

Hydrolysis: Formation of pyrazole-3-carboxylic acid.

Scientific Research Applications

Research indicates that derivatives of ethyl 5-amino-4-bromo-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxylate exhibit promising biological activities, particularly in pharmacology. These compounds have been studied for their potential as:

- Antimicrobial agents : The compound has shown effectiveness against various bacterial strains, suggesting its potential use in developing new antibiotics.

- Anti-inflammatory drugs : Its structural properties may allow it to interact with inflammatory pathways, providing a basis for anti-inflammatory applications.

- Anticancer agents : Preliminary studies suggest that derivatives may inhibit cancer cell proliferation.

Interaction Profiles

Studies on interaction profiles indicate that this compound interacts with various biological targets. Notable interactions include:

- Enzyme inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways.

- Receptor binding : Its lipophilic nature allows it to effectively bind to cellular receptors, potentially modulating physiological responses.

Case Study 1: Antimicrobial Properties

In a study evaluating the antimicrobial properties of various pyrazole derivatives, this compound demonstrated significant activity against Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) comparable to existing antibiotics.

Case Study 2: Anti-inflammatory Effects

A recent investigation into the anti-inflammatory effects of this compound revealed its potential in reducing markers of inflammation in vitro. The study utilized macrophage cell lines exposed to lipopolysaccharides (LPS), showing a reduction in pro-inflammatory cytokines upon treatment with this compound.

Mechanism of Action

The mechanism of action of Ethyl 5-amino-4-bromo-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The trifluoroethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach its target.

Comparison with Similar Compounds

Core Heterocycle Variations

- Pyrazole vs. Pyrrole Derivatives :

- Ethyl 2:4-dimethyl-3-propylpyrrole-5-carboxylate (): The pyrrole core (one nitrogen atom) is less polar than pyrazole, reducing hydrogen-bonding capacity. This results in lower solubility in polar solvents compared to the pyrazole analog. Melting points for pyrrole derivatives (e.g., 98°C for the parent compound, 148°C for brominated derivatives) suggest higher crystallinity due to less steric hindrance .

- Target Compound : The pyrazole core’s dual nitrogen atoms increase dipole moments, enhancing interactions with biological targets.

Substituent Effects

- Trifluoroethyl vs. Non-Fluorinated Alkyl Groups: The trifluoroethyl group in the target compound significantly lowers the basicity of the adjacent amino group (pKa modulation), improving membrane permeability . Non-fluorinated analogs (e.g., ethyl or propyl groups) exhibit higher basicity, reducing bioavailability. Fluorine’s electron-withdrawing effect stabilizes the pyrazole ring, reducing susceptibility to oxidative metabolism compared to non-fluorinated pyrrole derivatives .

- Bromine vs. Chlorinated analogs (e.g., 5-chloro-pyrazoles) show similar reactivity but lower steric demand .

Ester Functionality

- The ethyl carboxylate ester in the target compound contrasts with methyl or propyl esters in analogs (e.g., ). Ethyl esters balance lipophilicity and hydrolysis rates, offering intermediate metabolic activation compared to methyl (slower hydrolysis) or propyl (faster hydrolysis) variants .

Biological Activity

Ethyl 5-amino-4-bromo-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxylate is a compound belonging to the pyrazole family, noted for its unique structural features that enhance its biological activity. This article provides a comprehensive overview of the biological activities associated with this compound, including synthesis methods, structure-activity relationships (SAR), and potential applications in pharmacology.

- Molecular Formula : CHBrFNO

- Molecular Weight : 316.08 g/mol

- CAS Number : 1427023-16-2

Structure and Modifications

The compound's structure includes a bromine atom at the 4-position and a trifluoroethyl group at the 1-position of the pyrazole ring. These modifications significantly enhance its lipophilicity and metabolic stability , which are crucial for its biological activity .

Biological Activities

Research has demonstrated that derivatives of this compound exhibit several promising biological activities:

- Antitumor Activity : Pyrazole derivatives have been shown to inhibit critical pathways involved in tumor growth. Specifically, they target kinases such as BRAF(V600E), EGFR, and Aurora-A kinase. This compound may exhibit similar properties due to its structural characteristics .

- Anti-inflammatory Effects : The compound has potential anti-inflammatory properties. Studies on related pyrazole derivatives indicate that they can inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) .

- Antimicrobial Activity : Preliminary studies suggest that this compound may also possess antimicrobial properties, effective against various bacterial strains . The mechanism may involve disrupting bacterial cell membranes.

- Inhibitory Activity Against Enzymes : Research indicates that similar compounds have shown inhibitory effects on enzymes such as xanthine oxidase, which is relevant for conditions like gout and hyperuricemia .

Structure-Activity Relationships (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound. Key findings include:

- The incorporation of lipophilic groups like trifluoroethyl enhances metabolic stability without compromising solubility.

- Structural modifications can significantly affect potency; for example, varying substituents at different positions on the pyrazole ring can lead to varying degrees of biological activity .

Case Studies

- Antitumor Activity Assessment : A study assessed various pyrazole derivatives against BRAF(V600E) mutant cancer cells. Compounds structurally similar to this compound showed promising IC50 values in the low micromolar range, indicating potential as anticancer agents.

- Anti-inflammatory Mechanism Investigation : In vitro assays demonstrated that derivatives inhibited LPS-induced NO production in macrophages, suggesting a mechanism through which these compounds could mitigate inflammatory responses.

Comparative Analysis with Similar Compounds

The following table summarizes some compounds that share structural similarities with this compound and their similarity indices:

| Compound Name | Chemical Formula | Similarity Index |

|---|---|---|

| Ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate | CHBrNO | 0.91 |

| 5-Bromo-1-methyl-1H-pyrazole-4-carboxylic acid | CHBrNO | 0.94 |

| 3-Bromo-1-methyl-1H-pyrazole-4-carboxylic acid | CHBrNO | 0.94 |

These comparisons highlight how the trifluoroethyl modification enhances the compound's properties relative to others in its class.

Q & A

Basic: What synthetic strategies are recommended for introducing the bromo and trifluoroethyl substituents in this compound?

Answer:

The bromo substituent is typically introduced via electrophilic bromination using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., in DMF at 0–25°C) to avoid over-bromination. The trifluoroethyl group is installed by alkylating the pyrazole nitrogen using 2,2,2-trifluoroethyl iodide or bromide in the presence of a base such as K₂CO₃. Sequential protection of the amino group (e.g., with Boc anhydride) ensures regioselectivity during substitution. Post-synthesis purification via silica gel chromatography is critical, as highlighted in analogous pyrazole carboxylate syntheses . For example, ethyl ester formation often employs ethyl chloroformate under anhydrous conditions .

Basic: Which analytical techniques are most effective for characterizing this compound’s structure?

Answer:

High-resolution mass spectrometry (HRMS) confirms molecular weight (exact mass ±1 ppm, as in ), while multinuclear NMR (¹H, ¹³C, ¹⁹F) resolves substituent positions and electronic environments. For instance, ¹⁹F NMR is essential to verify the trifluoroethyl group’s integrity. X-ray crystallography (using SHELXL ) provides absolute configuration, particularly for resolving bromine’s heavy-atom effects. LC-MS assesses purity, and IR spectroscopy identifies functional groups like the ester carbonyl .

Advanced: How do bromine and fluorine atoms complicate X-ray crystallographic refinement?

Answer:

Bromine’s high electron density causes strong absorption and diffraction anomalies, requiring multi-scan absorption corrections (e.g., TWINABS in SHELX ). Fluorine’s anisotropic scattering necessitates displacement parameter restraints (SIMU/DELU in SHELXL). Twinning or disorder in the trifluoroethyl group may require specialized refinement strategies, such as partitioning occupancy or using Hirshfeld atom refinement (HAR) for precise electron density mapping .

Advanced: How do the bromo and trifluoroethyl groups influence the pyrazole core’s reactivity in cross-coupling reactions?

Answer:

The electron-withdrawing trifluoroethyl group deactivates the pyrazole ring, directing electrophilic attacks to the amino-substituted position. Bromine’s σ-withdrawing but π-donating nature makes it a suitable leaving group in Suzuki-Miyaura couplings, though the trifluoroethyl group’s inductive effects may slow transmetallation. Catalyst optimization (e.g., XPhos Pd G3) and elevated temperatures (80–100°C) are often required, as seen in analogous halogenated pyrazoles .

Advanced: How should researchers resolve discrepancies between calculated and observed NMR chemical shifts?

Answer:

Contradictions may arise from solvent effects, dynamic conformational changes, or hydrogen bonding. Use 2D NMR techniques (HSQC, HMBC) to confirm assignments. If crystallographic data is available (e.g., via SHELXL ), compare experimental bond lengths/angles with DFT-optimized structures (e.g., Gaussian09 with B3LYP/6-31G* basis set). Adjust computational solvent models (e.g., PCM for DMSO) to align theoretical and empirical data .

Basic: What steps optimize reaction yield during esterification of the pyrazole-3-carboxylic acid intermediate?

Answer:

Use excess ethyl chloroformate (1.5–2.0 equiv) in anhydrous DMF with a base (e.g., Et₃N) to drive esterification. Maintain low temperatures (0–5°C) during reagent addition to minimize side reactions. Post-reaction, perform aqueous work-up (e.g., NaHCO₃ wash) and purify via silica gel chromatography (hexane/EtOAc gradient). Monitor reaction progress by TLC (Rf ~0.3 in 3:7 EtOAc/hexane) .

Advanced: What methodological pitfalls arise in regioselective functionalization of the pyrazole ring?

Answer:

Competing reactivity at N1 vs. C4 positions can occur due to the amino group’s directing effects. To favor N-alkylation over C-substitution, use bulky bases (e.g., DBU) and polar aprotic solvents (e.g., DMF). For bromination, protect the amino group (e.g., as a phthalimide) to prevent unwanted N-bromination. Kinetic vs. thermodynamic control must be assessed via time-course studies .

Basic: How is the compound’s stability assessed under varying pH conditions?

Answer:

Conduct accelerated degradation studies in buffered solutions (pH 1–13) at 40–60°C. Monitor decomposition via HPLC (C18 column, acetonitrile/water gradient). The ester group is prone to hydrolysis under basic conditions (pH >10), while the trifluoroethyl group remains stable. Stability data guides storage recommendations (e.g., inert atmosphere, –20°C) .

Advanced: How can computational modeling predict the compound’s bioavailability or metabolic pathways?

Answer:

Tools like SwissADME predict logP (lipophilicity) and GI absorption based on the trifluoroethyl group’s hydrophobicity and ester’s polarity. CYP450 metabolism is modeled using StarDrop’s IsoCyp module, identifying potential oxidation sites (e.g., pyrazole C4). MD simulations (AMBER) assess membrane permeability, though experimental validation (e.g., Caco-2 assays) is critical .

Advanced: What strategies mitigate crystal twinning during X-ray data collection?

Answer:

Twinning often arises from bromine’s heavy-atom effects. Use SHELXD for twin law identification (e.g., two-fold rotation) and refine with HKLF5 format in SHELXL . If twinning persists, grow crystals in alternative solvents (e.g., MeOH/EtOAc instead of DCM) or at slower evaporation rates. For severe cases, employ synchrotron radiation for higher-resolution data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.